Cas no 83905-81-1 (12-Acetoxyabietic acid)
12-Acetoxyabietic acid structure
Product Name:12-Acetoxyabietic acid
Numero CAS:83905-81-1
MF:C22H32O4
MW:360.487087249756
CID:837067
PubChem ID:124222257
Update Time:2025-05-26
12-Acetoxyabietic acid Proprietà chimiche e fisiche
Nomi e identificatori
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- 12-Acetoxyabietic acid
- (12α)-12-Acetoxyabieta-7,13-dien-18-oic acid
- (12alpha)-12-Acetoxyabieta-7,13-dien-18-oic acid
- 83905-81-1
- 6-Acetyloxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid
- DA-48610
- (1R,4aR,4bR,6S,10aR)-6-acetyloxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid
- [ "" ]
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- Inchi: 1S/C22H32O4/c1-13(2)16-11-15-7-8-19-21(4,9-6-10-22(19,5)20(24)25)17(15)12-18(16)26-14(3)23/h7,11,13,17-19H,6,8-10,12H2,1-5H3,(H,24,25)/t17-,18-,19+,21+,22+/m0/s1
- Chiave InChI: FSSCSAJMAPLBRB-JIWOIOHBSA-N
- Sorrisi: C[C@]12CCC[C@@](C)(C(=O)O)[C@@H]1CC=C1C=C([C@H](C[C@H]21)OC(=O)C)C(C)C
Proprietà calcolate
- Massa esatta: 360.23000
- Massa monoisotopica: 360.23005950g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 26
- Conta legami ruotabili: 4
- Complessità: 674
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 5
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.1
- Superficie polare topologica: 63.6Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.1±0.1 g/cm3
- Punto di ebollizione: 487.1±45.0 °C at 760 mmHg
- Punto di infiammabilità: 162.7±22.2 °C
- PSA: 63.60000
- LogP: 4.74780
- Pressione di vapore: 0.0±2.6 mmHg at 25°C
12-Acetoxyabietic acid Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
12-Acetoxyabietic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A88800-5mg |
(12α)-12-Acetoxyabieta-7,13-dien-18-oic acid |
83905-81-1 | 5mg |
¥4480.0 | 2021-09-10 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2595-1 mg |
12-Acetoxyabietic acid |
83905-81-1 | 1mg |
¥2275.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN2595-5mg |
12-Acetoxyabietic acid |
83905-81-1 | 5mg |
¥ 3090 | 2024-07-20 | ||
| Biosynth | IDA90581-1 mg |
12-Acetoxyabietic acid |
83905-81-1 | 1mg |
$148.50 | 2023-01-04 | ||
| Biosynth | IDA90581-5 mg |
12-Acetoxyabietic acid |
83905-81-1 | 5mg |
$482.65 | 2023-01-04 | ||
| Biosynth | IDA90581-10 mg |
12-Acetoxyabietic acid |
83905-81-1 | 10mg |
$772.20 | 2023-01-04 | ||
| Biosynth | IDA90581-25 mg |
12-Acetoxyabietic acid |
83905-81-1 | 25mg |
$1,448.00 | 2023-01-04 | ||
| Biosynth | IDA90581-50 mg |
12-Acetoxyabietic acid |
83905-81-1 | 50mg |
$2,316.50 | 2023-01-04 | ||
| TargetMol Chemicals | TN2595-5 mg |
12-Acetoxyabietic acid |
83905-81-1 | 98% | 5mg |
¥ 3,090 | 2023-07-11 | |
| TargetMol Chemicals | TN2595-1 mL * 10 mM (in DMSO) |
12-Acetoxyabietic acid |
83905-81-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3190 | 2023-09-15 |
12-Acetoxyabietic acid Letteratura correlata
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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- 30803-18-0(Oopodin)
- 71353-54-3(7beta-Acetoxy-trans-commun-saeure)
- 38963-19-8(Oopodin)
- 226994-30-5(Ursa-11,13(18),19(29)-trien-28-oic acid, 3,20-dihydroxy-, δ-lactone, (3β)-)
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- 171784-09-1(10H-Cyclopenta[7,8]naphth[2,3-b]oxepin-10-one, 1,2,3,3a,4,5,5a,9,11a,12,12a,12b-dodecahydro-5-hydroxy-3a,6-dimethyl-3-[(1R,2E,4R)-1,4,5-trimethyl-2-hexenyl]-, (3R,3aR,5R,5aS,11aR,12aS,12bS)- (9CI))
- 89294-22-4(2(3H)-Furanone, 5-[2-[3-(acetyloxy)-6-[(acetyloxy)methyl]-2,6-dimethyl-1-cyclohexen-1-yl]ethenyl]dihydro-5-methyl-)
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